molecular formula C7H10N2O2 B13530912 5-(Tetrahydro-3-furanyl)-3-isoxazolamine

5-(Tetrahydro-3-furanyl)-3-isoxazolamine

Cat. No.: B13530912
M. Wt: 154.17 g/mol
InChI Key: UVKCJRWWVSDTCI-UHFFFAOYSA-N
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Description

5-(oxolan-3-yl)-1,2-oxazol-3-amine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound consists of an oxolan (tetrahydrofuran) ring attached to an oxazole ring, which is further substituted with an amine group. This combination of functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxolan-3-yl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminotetrahydrofuran with an appropriate oxazole precursor in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

While specific industrial production methods for 5-(oxolan-3-yl)-1,2-oxazol-3-amine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(oxolan-3-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce tetrahydrooxazole derivatives. Substitution reactions can lead to a variety of N-substituted oxazole compounds.

Scientific Research Applications

5-(oxolan-3-yl)-1,2-oxazol-3-amine has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(oxolan-3-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(oxolan-3-yl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of an oxazole ring.

    3-(oxolan-3-yl)-1,2,4-oxadiazole: Contains an oxadiazole ring, which imparts different chemical properties.

Uniqueness

5-(oxolan-3-yl)-1,2-oxazol-3-amine is unique due to the presence of both an oxolan ring and an oxazole ring, which together provide a versatile platform for chemical modifications and interactions. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-(oxolan-3-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C7H10N2O2/c8-7-3-6(11-9-7)5-1-2-10-4-5/h3,5H,1-2,4H2,(H2,8,9)

InChI Key

UVKCJRWWVSDTCI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=CC(=NO2)N

Origin of Product

United States

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